1-Bromo-1-(1,3-dioxolan-2-yl)propan-2-one
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Overview
Description
1-Bromo-1-(1,3-dioxolan-2-yl)propan-2-one: is an organic compound with the molecular formula C6H9BrO3 It is a brominated derivative of 1,3-dioxolane, a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-1-(1,3-dioxolan-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(1,3-dioxolan-2-yl)propan-2-one. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(1,3-dioxolan-2-yl)propan-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of substituted derivatives.
Reduction: The compound can be reduced to 1-(1,3-dioxolan-2-yl)propan-2-ol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Reduction: Reactions are typically carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Reactions are performed in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with functional groups like amines, ethers, or thioethers.
Reduction: Alcohols or diols.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
1-Bromo-1-(1,3-dioxolan-2-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(1,3-dioxolan-2-yl)propan-2-one involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various substitution and addition reactions. The compound can interact with nucleophiles, leading to the formation of new chemical bonds and the generation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Bromo-1-(1,3-dioxolan-2-yl)propan-2-one can be compared with other similar compounds, such as:
1-(1,3-Dioxolan-2-yl)propan-2-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
1,3-Dioxolan-2-one: A cyclic carbonate with different reactivity and applications, often used as a solvent or electrolyte in batteries.
2-Bromo-1,3-dioxolane: A brominated dioxolane with different substitution patterns and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
119015-68-8 |
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Molecular Formula |
C6H9BrO3 |
Molecular Weight |
209.04 g/mol |
IUPAC Name |
1-bromo-1-(1,3-dioxolan-2-yl)propan-2-one |
InChI |
InChI=1S/C6H9BrO3/c1-4(8)5(7)6-9-2-3-10-6/h5-6H,2-3H2,1H3 |
InChI Key |
QYSXATPOCQLJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1OCCO1)Br |
Origin of Product |
United States |
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